molecular formula C28H29NO4 B11683820 ethyl 5-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683820
M. Wt: 443.5 g/mol
InChI Key: PLYIFBSWOQQSQM-UHFFFAOYSA-N
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Description

ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE: is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound, in particular, is characterized by its unique structure, which includes an indole core substituted with ethyl, tert-butyl, and benzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The process often includes:

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE exerts its effects is largely dependent on its interaction with biological targets. The indole core is known to interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE
  • ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE

Comparison:

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 5-(4-tert-butylbenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C28H29NO4/c1-7-32-27(31)24-17(2)29(6)25-21-11-9-8-10-20(21)23(16-22(24)25)33-26(30)18-12-14-19(15-13-18)28(3,4)5/h8-16H,7H2,1-6H3

InChI Key

PLYIFBSWOQQSQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C(C)(C)C)C)C

Origin of Product

United States

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